Pharmacopoeial Identity: Cyclohexyl Ramipril-d3 Matches a Named EP/USP Specified Impurity, Unlike Generic Ramipril-d5
Cyclohexyl Ramipril-d3 is the deuterated analog of Ramipril EP Impurity C / USP Related Compound C, a specified impurity explicitly named and limited in both the European Pharmacopoeia and United States Pharmacopeia monographs for ramipril [1][2]. The non-deuterated impurity C has a chromatographic relative retention time (RRT) of 1.5 relative to ramipril under USP conditions and approximately 1.5 under BP conditions [1][2]. In contrast, Ramipril-d5 is the deuterated analog of the ramipril API itself (RRT 1.0) and is not structurally matched to Impurity C — the phenyl group in ramipril-d5 is replaced by a cyclohexyl group in Cyclohexyl Ramipril-d3, resulting in distinct chromatographic and mass spectrometric behavior [3]. This regulatory-named identity means Cyclohexyl Ramipril-d3 is the only deuterated internal standard directly applicable for pharmacopoeial impurity C quantification in ANDA and DMF submissions.
| Evidence Dimension | Pharmacopoeial status and structural identity match to target analyte |
|---|---|
| Target Compound Data | Cyclohexyl Ramipril-d3: deuterated analog of Ramipril EP Impurity C / USP Related Compound C; cyclohexyl substituent; RRT ~1.5 vs ramipril (USP/BP); MW 425.58 (+3 Da vs unlabeled impurity C) |
| Comparator Or Baseline | Ramipril-d5: deuterated analog of ramipril API; phenyl substituent; RRT 1.0 vs ramipril (USP/BP); MW ~421.5 (+5 Da vs unlabeled ramipril); not structurally matched to impurity C |
| Quantified Difference | Structural mismatch (cyclohexyl vs phenyl substituent); chromatographic RRT difference of ~0.5 units; distinct regulatory identity (specified impurity vs API) |
| Conditions | USP and BP pharmacopoeial monograph specifications for ramipril related substances; HPLC-UV at 210 nm |
Why This Matters
For regulatory submissions (ANDA, DMF), using a non-structurally matched internal standard for impurity quantification risks method rejection; Cyclohexyl Ramipril-d3 directly satisfies the pharmacopoeial requirement for impurity C identification and quantification.
- [1] USP Monograph: Ramipril. USP29-NF24. Relative retention times: ramipril related compound A ~0.8, ramipril 1.0, ramipril related compound B ~1.3, ramipril related compound C ~1.5, ramipril related compound D ~1.6. http://ftp.uspbpep.com/v29240/usp29nf24s0_m73030.html View Source
- [2] British Pharmacopoeia 2025. Ramipril Monograph. Relative retention: impurity C = about 1.5. https://nhathuocngocanh.com/bp/ramipril/ View Source
- [3] Pharmaffiliates. Cyclohexyl Ramipril-d3 Analogue — Product Page. Catalogue No. PA STI 023490. Molecular formula: C23H35D3N2O5; MW 425.58; synonym: Labelled Ramipril Impurity C. https://www.pharmaffiliates.com/en/cyclohexyl-ramipril-d3-analogue-pasti023490.html View Source
